N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide is a complex organic compound with significant potential in scientific research, particularly in medicinal chemistry. This compound features a unique molecular structure characterized by a benzodioxole moiety and a tricyclic framework that includes nitrogen atoms.
This compound can be classified as an organic chemical compound with potential applications in the pharmaceutical industry due to its structural features that may exhibit biological activity. It falls under the category of amides and contains both aromatic and heterocyclic components.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide typically involves multiple steps that include:
Specific reagents and conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis. Advanced techniques like chromatography may be employed for purification.
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide can be represented using various chemical notation systems:
O=C(CN(c(cccc1)c1C(N1CCC(NCc(cc2)cc3c2OCO3)=O)=O)C1=O)c(cc1)ccc1F
This notation provides a linear representation of the compound's structure.
The compound has a molecular weight of approximately 462.47 g/mol and exhibits several functional groups that contribute to its chemical properties.
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
Each reaction's conditions (e.g., temperature, solvents) must be carefully controlled to achieve desired outcomes without degradation of sensitive moieties.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)butanamide likely involves interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures may exhibit anticancer properties or act as inhibitors in various biological pathways.
The physical properties include:
Chemical properties include:
Relevant data from studies can provide insights into its stability under various environmental conditions.
N-(2H-1,3-benzodioxol-5-yl)-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-y} sulfanyl)butanamide has potential applications in:
This compound exemplifies the intersection of synthetic chemistry and biological research with promising implications for future studies and applications in therapeutics.
CAS No.: 881851-50-9
CAS No.: 24622-61-5
CAS No.: 16421-58-2
CAS No.: 1976-85-8